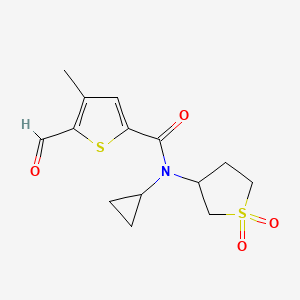

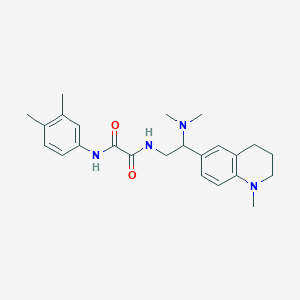

![molecular formula C29H23ClN2OS B2955130 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850917-54-3](/img/structure/B2955130.png)

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

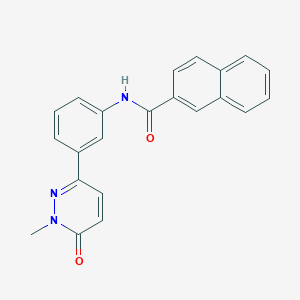

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C29H23ClN2OS and its molecular weight is 483.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optimization of Chemical Functionalities

Researchers have extensively studied the chemical functionalities of indole-2-carboxamides, revealing key structural requirements for allosteric modulation of cannabinoid type 1 receptors (CB1). These include a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and the phenyl ring B, and the amino substituent on phenyl ring B. Such modifications significantly impact binding affinity and cooperativity, highlighting the molecule's potential in designing potent CB1 allosteric modulators (Khurana et al., 2014).

Antimicrobial Agents

The synthesis and evaluation of various carboxamide derivatives have shown potential antimicrobial activities. For instance, compounds with specific structural features have demonstrated significant in vitro antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest the chemical framework of such molecules as a promising scaffold for developing new antimicrobial agents (Desai et al., 2011).

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones derived from similar chemical backbones has provided insights into their potential therapeutic applications. These compounds exhibit a range of interactions and conformations that could be leveraged for designing new anticonvulsant drugs (Kubicki et al., 2000).

Synthesis and Transformation Studies

Research on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has demonstrated various chemical reactions that lead to the formation of new compounds with potential biological activities. Such studies are crucial for understanding the chemical behavior of this class of compounds and for exploring their application in medicinal chemistry (Cucek et al., 2008).

Antipathogenic Properties

The synthesis of new thiourea derivatives and their evaluation for antipathogenic activity have revealed the potential of these compounds in combating microbial infections. The structure-activity relationship analysis suggests that specific substitutions on the thiourea moiety can enhance antimicrobial efficacy, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClN2OS/c30-24-16-14-22(15-17-24)27-28(25-8-4-5-9-26(25)32-27)34-19-18-31-29(33)23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-17,32H,18-19H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVBDGJYEXSTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

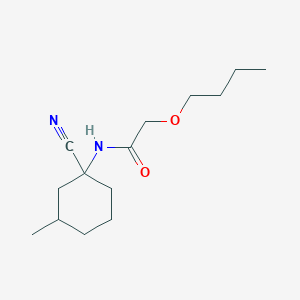

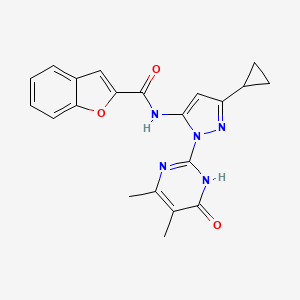

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)

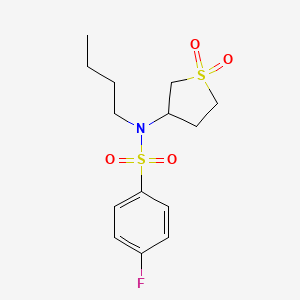

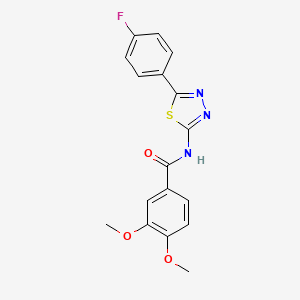

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)

![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)

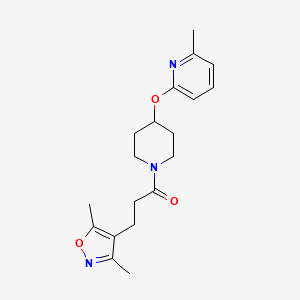

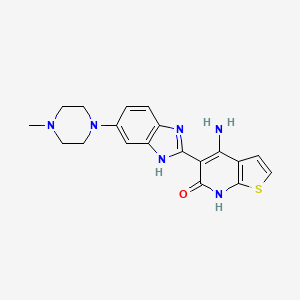

![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)